molecular formula C22H25N3O2S B2907432 N-(3-methoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893787-35-4

N-(3-methoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No. B2907432
CAS RN: 893787-35-4
M. Wt: 395.52
InChI Key: VKRQXUAVUAVJEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of acetamide, which is a simple amide derived from acetic acid . It also contains a quinazoline moiety, which is a type of nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the spiro[cyclohexane-1,2’-quinazoline] moiety and the sulfanyl group attached to the acetamide .

Scientific Research Applications

Antifungal Applications

This compound has been evaluated for its antifungal properties. The molecular structure of this compound allows it to interact with fungal enzymes, potentially inhibiting their growth and reproduction. This could lead to the development of new antifungal medications, particularly for strains that have developed resistance to current treatments .

Antioxidant Properties

Research indicates that this compound may possess antioxidant capabilities. By neutralizing free radicals, it could help in preventing oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer .

Antitubercular Activity

The compound has shown promise in the treatment of tuberculosis. Its antitubercular activity, demonstrated in in vitro studies, suggests it could be a candidate for developing new therapies against Mycobacterium tuberculosis, the bacteria responsible for TB .

Role in Click Chemistry

The compound’s structure is conducive to click chemistry applications. This area of research involves quick and reliable chemical syntheses that can create substances with significant medicinal potential .

Molecular Docking Studies

The compound can be used in molecular docking studies to predict how it interacts with biological targets. This is crucial in the drug discovery process, helping to identify potential new drugs .

Development of Therapeutic Agents

Lastly, the compound’s unique structure makes it a candidate for the development of novel therapeutic agents . Its interaction with biological systems could lead to the creation of drugs with new mechanisms of action .

Future Directions

The study of complex compounds like this one is an active area of research. Future work could involve synthesizing the compound, studying its physical and chemical properties, and investigating its potential biological activities .

properties

IUPAC Name

N-(3-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-27-17-9-7-8-16(14-17)23-20(26)15-28-21-18-10-3-4-11-19(18)24-22(25-21)12-5-2-6-13-22/h3-4,7-11,14,24H,2,5-6,12-13,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRQXUAVUAVJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.